1-Bromo-2,4-dimethoxybenzene
Description
Contextualization within Halogenated Aromatics and Dimethoxybenzene Derivatives
1-Bromo-2,4-dimethoxybenzene is classified as a halogenated aromatic hydrocarbon, specifically a brominated aromatic compound. lookchem.comiloencyclopaedia.org These are compounds that contain a benzene (B151609) ring substituted with one or more halogen atoms—in this case, a bromine atom. iloencyclopaedia.org The presence of the bromine atom on the aromatic ring significantly influences the compound's reactivity, making it a useful component in various chemical reactions. cymitquimica.com
Simultaneously, the compound is a derivative of dimethoxybenzene, meaning it features a benzene ring with two methoxy (B1213986) (-OCH3) groups attached. cymitquimica.comresearchgate.net In this compound, these methoxy groups are located at the 2 and 4 positions of the benzene ring. cymitquimica.com These electron-donating groups activate the aromatic ring, making it more susceptible to electrophilic substitution reactions. researchgate.net The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy groups gives this compound a unique reactivity profile that is exploited in organic synthesis.
Significance in Contemporary Organic Synthesis Research
In contemporary organic synthesis, this compound is a versatile intermediate and building block. lookchem.comnordmann.global Its structure allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. lookchem.com The bromine atom can be readily substituted through nucleophilic aromatic substitution or participate in cross-coupling reactions, which are fundamental methods for forming new carbon-carbon and carbon-heteroatom bonds. cymitquimica.com
Furthermore, the methoxy groups can be cleaved to form hydroxyl groups, providing another avenue for functionalization. This adaptability makes this compound a key starting material in the construction of a wide array of organic compounds with potential applications in various fields.
Overview of Key Academic Research Areas
The unique chemical properties of this compound have led to its use in several key areas of academic research. It is frequently employed in the synthesis of pharmaceuticals, dyes, and pigments. lookchem.com For instance, it has been utilized in the creation of 2,3-disubstituted benzo[b]furans, which are known for their diverse biological activities. chemicalbook.comscientificlabs.co.uk
Another significant area of research is in materials science, particularly in the synthesis of dendrimers. lookchem.comscientificlabs.co.uk Dendrimers are highly branched, well-defined macromolecules with a wide range of applications, including in drug delivery and catalysis. lookchem.com The specific structure of this compound has been incorporated into the synthesis of specific dendrimer architectures. chemicalbook.comscientificlabs.co.uk
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a comprehensive and scientifically accurate overview of this compound. The scope is strictly limited to its chemical properties, synthesis, and reactivity within the context of advanced organic chemistry. This research outline will not extend to topics such as dosage, administration, or safety profiles. The focus remains solely on the chemical nature and synthetic utility of this important compound.
Properties of this compound
Below are tables detailing some of the key physical and spectroscopic properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H9BrO2 sigmaaldrich.comalfa-chemistry.com |
| Molecular Weight | 217.06 g/mol sigmaaldrich.comalfa-chemistry.com |
| Appearance | Clear very faint yellow liquid or White to light yellow powder alfa-chemistry.comtcichemicals.com |
| Melting Point | 25-26 °C chemicalbook.comsigmaaldrich.com |
| Boiling Point | 153-155 °C at 18 mmHg chemicalbook.comsigmaaldrich.com |
| Density | 1.507 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.572 sigmaaldrich.com |
| Solubility | Insoluble in water tcichemicals.com |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 7.36 (d, 1H), 6.45 (d, 1H), 6.36 (dd, 1H), 3.82 (s, 3H), 3.75 (s, 3H) chemicalbook.com |
| ¹³C NMR (CDCl₃) | δ 160.4, 156.7, 133.3, 106.0, 102.6, 100.1, 56.3, 55.7 rsc.org |
| IR (Neat) | Peaks can be found on the NIST WebBook nist.gov |
| Mass Spectrum (EI) | Data available on the NIST Chemistry WebBook nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUZVSQOXJIHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170262 | |
| Record name | 1-Bromo-2,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17715-69-4 | |
| Record name | 1-Bromo-2,4-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17715-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Bromo-2,4-dimethoxybenzene | |
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| Record name | 1-Bromo-2,4-dimethoxybenzene | |
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| Record name | 1-bromo-2,4-dimethoxybenzene | |
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| Record name | 1-BROMO-2,4-DIMETHOXYBENZENE | |
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Synthetic Methodologies for 1 Bromo 2,4 Dimethoxybenzene
Classical and Contemporary Bromination Protocols
The introduction of a bromine atom onto the 1,3-dimethoxybenzene (B93181) ring is a primary strategy for the synthesis of 1-bromo-2,4-dimethoxybenzene. This is typically accomplished through electrophilic aromatic substitution, a cornerstone of aromatic chemistry. wku.edu
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of aromatic rings. wku.edu For electron-rich substrates like 1,3-dimethoxybenzene, these reactions can proceed under relatively mild conditions. wku.edunih.gov The methoxy (B1213986) groups are activating and direct incoming electrophiles to the ortho and para positions.
The high reactivity of 1,3-dimethoxybenzene, conferred by the two electron-donating methoxy groups, makes it highly susceptible to electrophilic attack. acs.org The directing influence of these groups favors substitution at the 4-position, leading to the desired this compound isomer with high regioselectivity. nih.gov Traditional methods often employ molecular bromine (Br₂) as the brominating agent, sometimes in the presence of a Lewis acid catalyst. nbinno.com However, contemporary methods have focused on the development of milder and more selective reagents to avoid potential side reactions like polybromination. wku.edunih.gov N-Bromosuccinimide (NBS) has emerged as a highly effective reagent for the para-selective bromination of activated arenes, often obviating the need for strong acid catalysts. nih.gov
| Reagent System | Substrate | Product | Yield (%) | Reference |
| NBS/acetonitrile (B52724) | Anisole (B1667542) | 1-bromo-4-methoxybenzene | 96 | nih.gov |
| TBCA/methanol | Electron-rich arenes | Monobromo arenes | Good to Excellent | researchgate.net |
| BrCCl₃/Ru(bpy)₃Cl₂·6H₂O | Electron-rich arenes | Mono-brominated products | Up to 94 | researchgate.net |
NBS = N-bromosuccinimide; TBCA = Tribromoisocyanuric acid
A greener approach to bromination involves the in-situ generation of the electrophilic bromine species from a bromide salt, often in the presence of an oxidizing agent like hydrogen peroxide. mdma.ch The combination of ammonium (B1175870) bromide (NH₄Br) and hydrogen peroxide (H₂O₂) in a suitable solvent such as acetic acid provides an effective system for the regioselective bromination of activated aromatic compounds like anilines and anisoles. mdma.ch This method is considered more environmentally benign as it avoids the direct use of hazardous molecular bromine. mdma.ch
A study on the bromination of 1,4-dimethoxybenzene (B90301) using ammonium bromide and hydrogen peroxide in dichloromethane (B109758) resulted in an 83% yield of 2,5-dimethoxy-bromobenzene. mdma.ch
The use of Oxone (potassium peroxymonosulfate) in combination with sodium bromide (NaBr) represents another mild and efficient method for the bromination of activated aromatic compounds. scispace.comresearchgate.netresearchgate.net This system generates the active brominating agent in situ and can often be performed in aqueous media, further enhancing its green credentials. scispace.comdigitellinc.com The reaction of activated arenes with Oxone and NaBr in a mixture of acetonitrile and water at room temperature has been shown to produce bromoarenes in good yields. scispace.com For example, the bromination of anisole using this system occurs regioselectively at the 4-position. scispace.com This method has been successfully applied to a variety of activated aromatic substrates. scispace.comorganic-chemistry.org
| Substrate | Product | Yield (%) |
| Anisole | 4-Bromoanisole | 85 |
| Acetanilide | 4-Bromoacetanilide | 92 |
| 1,2-Dimethoxybenzene | 4-Bromo-1,2-dimethoxybenzene | 95 |
Data sourced from a study on the bromination of activated arenes by Oxone® and sodium bromide. scispace.com
Decarboxylative Bromination from Benzoic Acid Precursors
An alternative route to aryl bromides is the decarboxylative bromination of the corresponding benzoic acids. This transformation, often a variation of the Hunsdiecker reaction, involves the replacement of a carboxylic acid group with a bromine atom. nih.govacs.org
The classical Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with bromine. acs.org However, modern variations have been developed to avoid the use of stoichiometric silver salts. rsc.org For electron-rich benzoic acids, such as 2,4-dimethoxybenzoic acid, bromodecarboxylation can be achieved using reagents like Oxone and sodium bromide. mdma.chresearchgate.net
A study on the bromodecarboxylation of electron-rich benzoic acids found that p-anisic acid, when treated with Oxone®/NaBr, yielded 4-bromoanisole. mdma.ch A transition-metal-free decarboxylative bromination of 2,4-dimethoxybenzoic acid using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) has been reported to produce this compound in 94% yield. rsc.org
The mechanism of this transformation is believed to involve the initial formation of a hypobromite (B1234621) species from the benzoic acid. rsc.org This intermediate then undergoes a concerted decarboxylation-bromination step to yield the aryl bromide and carbon dioxide. rsc.org Kinetic isotope effect studies on the decarboxylative bromination of 2,6-dimethoxybenzoic acid support a concerted mechanism where the carbon-carbon bond cleavage and carbon-bromine bond formation occur in the rate-determining step. rsc.orgnih.gov This method is particularly useful for introducing bromine at a position that might not be favored by direct electrophilic aromatic substitution. nih.gov However, for substrates with strong electron-donating groups, electrophilic bromination of the aromatic ring can be a competing side reaction. nih.govacs.org
Role of Tetrabutylammonium Tribromide (Bu4NBr3)
Tetrabutylammonium tribromide (Bu4NBr3) serves as an effective reagent for the synthesis of this compound via a decarboxylative bromination pathway. This method utilizes an aromatic carboxylic acid as the precursor, offering a transition-metal-free route to the desired aryl bromide.
In a specific application, 2,4-dimethoxybenzoic acid is used as the starting material. The reaction proceeds by treating the carboxylic acid with one equivalent of Bu4NBr3. This process results in the replacement of the carboxylic acid group with a bromine atom. A study demonstrated that this reaction, when conducted at room temperature (23 °C) for 16 hours, yields this compound as a colorless oil. rsc.org The reported yield for this transformation is high, reaching 94%, with only a minor amount of the dibrominated byproduct, 1,5-dibromo-2,4-dimethoxybenzene, being formed. rsc.org
| Precursor | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dimethoxybenzoic acid | Tetrabutylammonium Tribromide (Bu4NBr3) | 23 °C, 16 h | 94% | rsc.org |
Alternative Synthetic Routes and Precursors
Beyond the use of Bu4NBr3, this compound can be synthesized through various other routes, primarily involving the bromination of dimethoxybenzene isomers derived from precursors like hydroquinone (B1673460).
Synthesis from Hydroquinone Derivatives
A common pathway to substituted dimethoxybenzenes begins with hydroquinone. sciencemadness.org Hydroquinone can be methylated to produce 1,4-dimethoxybenzene, which then serves as a substrate for subsequent bromination. wikipedia.orgchemicalbook.comguidechem.comprepchem.comresearchgate.net The methylation is typically achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. wikipedia.orgprepchem.com
Once 1,4-dimethoxybenzene is formed, it can undergo electrophilic aromatic substitution. However, direct bromination of 1,4-dimethoxybenzene typically yields 2-bromo-1,4-dimethoxybenzene or 2,5-dibromo-1,4-dimethoxybenzene due to the directing effects of the methoxy groups. mdma.chgoogle.com To obtain the target this compound, the logical precursor is the isomeric 1,3-dimethoxybenzene.
Bromination of Substituted Dimethoxybenzenes
The most direct synthesis of this compound involves the electrophilic bromination of 1,3-dimethoxybenzene. The two methoxy groups in 1,3-dimethoxybenzene are strong activating groups and direct incoming electrophiles to the ortho and para positions. The position C4 is para to the C1-methoxy group and ortho to the C3-methoxy group, making it highly activated and the primary site for monosubstitution.
Various brominating agents can be employed for this transformation. Classical methods may use molecular bromine (Br2) in a suitable solvent. wku.edu Alternative and often milder reagents include N-bromosuccinimide (NBS), which can provide greater regioselectivity. wku.edu The choice of solvent and reaction conditions is crucial to control the reaction and prevent the formation of polybrominated byproducts. wku.edu
Green Chemistry Approaches in this compound Synthesis
In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for synthesizing brominated aromatic compounds, including this compound.
Atom Economy and Waste Reduction in Bromination Reactions
Atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in converting reactant atoms into the desired product. Traditional electrophilic bromination using molecular bromine (Br2) has a theoretical maximum atom economy of only 50% for a substitution reaction. This is because for every atom of bromine incorporated into the product, another is lost in the form of hydrogen bromide (HBr) byproduct, which is corrosive and requires neutralization. jalsnet.com
Ar-H + HBr + H2O2 → Ar-Br + 2 H2O
In this process, the only byproduct is water, leading to a significantly higher atom economy compared to using Br2. researchgate.netchegg.com This approach eliminates the formation of corrosive HBr gas and reduces waste. sciencemadness.org
| Bromination Method | Byproduct | Atom Economy Concern | Reference |
|---|---|---|---|
| Arenes + Br₂ | HBr | Low atom economy (<50%); corrosive byproduct. | jalsnet.com |
| Arenes + HBr/H₂O₂ | H₂O | High atom economy; water is the only byproduct. | researchgate.netsciencemadness.org |
Development of Non-Corrosive and Less Toxic Reagents
A significant focus of green chemistry is the replacement of hazardous reagents with safer alternatives. Molecular bromine is a toxic, corrosive, and volatile liquid that poses significant handling risks. researchgate.net Consequently, numerous solid or in-situ-generated brominating agents have been developed.
N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine. manac-inc.co.jp It is a versatile reagent that can be used for the bromination of activated aromatic rings, such as dimethoxybenzenes, often with high regioselectivity and under mild conditions. manac-inc.co.jpnih.gov
Oxidative Bromination with Bromide Salts: Another green approach involves the in-situ generation of the electrophilic bromine species from a stable, non-volatile bromide salt, such as sodium bromide (NaBr) or ammonium bromide (NH4Br). researchgate.netresearchgate.net An oxidant is used to convert the bromide ion (Br⁻) into an active brominating agent. Common oxidants include:
Oxone® (potassium peroxymonosulfate): This stable, solid oxidant can be combined with NaBr in a solvent like water or even under solventless conditions, providing an environmentally friendly route to brominated aromatics. researchgate.netchemspider.com
Hydrogen Peroxide (H2O2) : As mentioned earlier, the HBr/H2O2 system is an effective and clean method for bromination, avoiding the use of Br2. sciencemadness.org
These methods circumvent the need to handle molecular bromine and often reduce the production of acidic waste, making them safer and more sustainable alternatives for the synthesis of compounds like this compound. jalsnet.com
Table of Compounds
| Compound Name |
|---|
| 1,3-dimethoxybenzene |
| 1,4-dibromo-2,5-dimethoxybenzene |
| 1,4-dimethoxybenzene |
| 1,5-dibromo-2,4-dimethoxybenzene |
| This compound |
| 2,4-dimethoxybenzoic acid |
| 2-bromo-1,4-dimethoxybenzene |
| Ammonium bromide |
| Bromine |
| Dimethyl sulfate |
| Hydrogen bromide |
| Hydrogen peroxide |
| Hydroquinone |
| N-bromosuccinimide |
| Oxone® (potassium peroxymonosulfate) |
| Sodium bromide |
| Tetrabutylammonium tribromide |
Scale-Up Considerations and Industrial Synthesis Methodologies
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various factors to ensure safety, efficiency, cost-effectiveness, and environmental sustainability. While specific industrial methodologies are often proprietary, key considerations and potential strategies can be inferred from published synthesis routes and general chemical engineering principles.
One approach to address this challenge on an industrial scale is the use of selective brominating agents and optimized reaction conditions. A patented process highlights a method for the selective bromination of aromatic compounds using potassium tribromide (KBr₃). google.com This method is noted for its ability to produce a product enriched in the desired isomer while suppressing the formation of di-bromo byproducts. google.com The reaction can be carried out in the presence of water and an ancillary organic solvent, such as methylene (B1212753) dibromide, at controlled temperatures, for instance, between 0°C and 35°C. google.com The use of a stable and selective brominating agent like KBr₃ can be advantageous in a large-scale setting, offering better control over the reaction compared to using elemental bromine directly, which can be hazardous and less selective. wku.edugoogle.com
Another key aspect of scaling up is the choice of starting materials and reaction pathways. A documented multi-gram scale synthesis of a related compound, 2-bromo-1,3-dimethoxybenzene, utilizes 2,6-dimethoxybenzoic acid as the starting material. rsc.org While this is a different isomer, the principles of the process can be relevant. The synthesis involves the use of tetrabutylammonium tribromide (Bu₄NBr₃) as the brominating agent in acetonitrile. rsc.org This method demonstrates the feasibility of producing brominated dimethoxybenzenes on a larger scale with good yields. rsc.org For this compound, a similar approach starting from 2,4-dimethoxybenzoic acid has been described in a laboratory context, yielding the desired product with high purity. rsc.org Adapting such a process for industrial production would involve optimizing solvent volumes, reaction times, and downstream processing steps like extraction and purification to handle larger quantities efficiently.
The table below outlines key parameters and findings from relevant synthesis methodologies that could inform industrial-scale production of this compound.
| Parameter | Laboratory Scale Synthesis | Potential Industrial Scale-Up Consideration | Reference |
| Starting Material | 2,4-Dimethoxybenzoic acid | Sourcing of bulk quantities of 2,4-dimethoxybenzoic acid or 1,3-dimethoxybenzene. Cost-analysis of different starting materials. | rsc.org |
| Brominating Agent | Tetrabutylammonium tribromide (Bu₄NBr₃) or Potassium tribromide (KBr₃) | Use of KBr₃ for improved selectivity and safety on a large scale. Recovery and recycling of the brominating agent to improve cost-effectiveness. | google.comrsc.org |
| Solvent | Acetonitrile, Methylene dibromide | Selection of a solvent that is effective, safe to handle in large volumes, and can be efficiently recovered and recycled. Consideration of greener solvent alternatives. | google.comrsc.org |
| Reaction Temperature | 23°C to 100°C (depending on specific method) | Precise temperature control using industrial reactors with efficient heat exchange systems to manage exotherms and ensure consistent product quality. | google.comrsc.org |
| Work-up and Purification | Extraction with organic solvents, column chromatography | Development of large-scale extraction and distillation protocols to replace column chromatography, which is often not feasible for bulk production. | google.comrsc.org |
| Yield | High (e.g., 94% on a small scale) | Optimization of reaction conditions (reagent stoichiometry, reaction time, temperature) to maximize yield and minimize byproduct formation in a large-scale batch or continuous process. | rsc.org |
| Safety | Standard laboratory safety procedures | Implementation of robust industrial safety protocols for handling large quantities of chemicals, including process safety management (PSM) and hazard and operability (HAZOP) studies. | calpaclab.comsigmaaldrich.com |
Reaction Mechanisms and Pathways Involving 1 Bromo 2,4 Dimethoxybenzene
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. The outcome of these reactions on a substituted benzene ring is governed by the electronic and steric properties of the substituents already present.
Influence of Methoxy (B1213986) Groups on Regioselectivity
In 1-bromo-2,4-dimethoxybenzene, the two methoxy (-OCH₃) groups and the bromine (-Br) atom determine the position of subsequent electrophilic attacks. Methoxy groups are potent activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. libretexts.org They are classified as ortho, para-directors because they donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) that forms during the reaction. nih.govlibretexts.org
This electron donation is most effective at the positions ortho and para to the methoxy group, making these sites more nucleophilic and thus more susceptible to attack by an electrophile. libretexts.org In this compound, the methoxy group at C2 directs to C1 (occupied by Br) and C3, while the methoxy group at C4 directs to C3 and C5. The directing effects of these two powerful activating groups are additive. libretexts.org Consequently, the positions most activated for electrophilic attack are C3 and C5.
Steric and Electronic Effects in Substituent-Directed Reactions
The final regiochemical outcome of an EAS reaction is a balance between electronic and steric effects. nih.govyoutube.com
Steric Effects : Steric hindrance can influence the accessibility of an electrophile to a particular position on the ring. fiveable.me In this molecule, the C3 position is situated between a methoxy group and a bromine atom, which could present some steric hindrance to an incoming electrophile. The C5 position, being adjacent to only one methoxy group, is generally less sterically hindered. masterorganicchemistry.com Therefore, electrophilic substitution often preferentially occurs at the C5 position, which is both electronically activated and relatively accessible.
| Substituent | Position | Electronic Effect | Directing Influence | Reactivity Effect |
|---|---|---|---|---|
| -Br | C1 | Inductive: Withdrawing Resonance: Donating | ortho, para | Deactivating |
| -OCH₃ | C2 | Inductive: Withdrawing Resonance: Strongly Donating | ortho, para | Strongly Activating |
| -OCH₃ | C4 | Inductive: Withdrawing Resonance: Strongly Donating | ortho, para | Strongly Activating |
Nucleophilic Aromatic Substitution (SNAr) Pathways
While aromatic rings are typically electron-rich and undergo electrophilic substitution, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. The classic addition-elimination SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Since this compound contains electron-donating methoxy groups, this pathway is generally disfavored. Instead, other mechanisms become relevant.
Metal-Arene Complex Involvement in SNAr Reactions
One pathway to activate electron-rich aryl halides toward nucleophilic attack is through the formation of metal-arene complexes. acsgcipr.orgosti.gov Transition metals, such as rhodium or chromium, can coordinate to the π-system of the aromatic ring. acsgcipr.orgacs.org This coordination withdraws electron density from the ring, making it more electrophilic and susceptible to attack by a nucleophile. acsgcipr.org This mode of activation can facilitate SNAr reactions on substrates that would otherwise be unreactive. osti.gov While a viable pathway for SNAr reactions, specific examples involving this compound are not extensively documented, suggesting other routes are more common for this particular compound.
Stepwise and Stepwise-like Energy Profiles
SNAr reactions can proceed through different energy profiles, primarily categorized as stepwise or concerted. psiberg.com
Stepwise Mechanism : The textbook SNAr mechanism is a stepwise process that proceeds through a distinct, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgacs.org This pathway is favored in highly electron-poor systems, often where fluoride (B91410) is the leaving group. acs.orgacs.org
Concerted Mechanism : Recent studies have shown that many SNAr reactions, particularly with better leaving groups like chloride or bromide and on rings that are not extremely electron-poor, proceed through a concerted mechanism. springernature.comstackexchange.com In this pathway, the attack of the nucleophile and the departure of the leaving group occur in a single step without the formation of a stable intermediate. springernature.comstackexchange.com
For an electron-rich substrate like this compound, neither of these classic SNAr profiles is as relevant as the elimination-addition pathway described below.
Reactions with Various Nucleophiles via Aryne Intermediates
For aryl halides lacking strong electron-withdrawing groups, nucleophilic substitution can proceed via a highly reactive aryne intermediate through an elimination-addition mechanism. This is a prominent pathway for this compound.
The reaction is initiated by a very strong base, such as sodium amide (NaNH₂), which abstracts a proton from a carbon atom adjacent to the bromine leaving group. This elimination of HBr forms a transient and highly strained triple bond within the benzene ring, creating a 2,4-dimethoxybenzyne intermediate. nih.gove-bookshelf.de
Once formed, the electrophilic aryne is rapidly attacked by a nucleophile. e-bookshelf.de The nucleophile can add to either carbon of the triple bond, and the regioselectivity is influenced by the existing substituents. The subsequent protonation of the resulting carbanion yields the final product. A variety of nucleophiles have been shown to react with 2-bromo-1,4-dimethoxybenzene (an alternative name for the same compound) via this aryne pathway, leading to substitution at different positions on the ring. semanticscholar.org
| Nucleophile Type | Example Nucleophiles | Potential Products |
|---|---|---|
| Amines | Primary and secondary amines | Substituted dimethoxyanilines |
| Thiols | Alkanethiols | Substituted dimethoxythioanisoles |
| Nitriles | Alkanenitriles (carbanions) | Substituted dimethoxybenzyl cyanides |
Cross-Coupling Reactions
Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its reactive carbon-bromine bond, is an excellent substrate for several types of these transformations.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. nih.gov For this compound, this reaction provides an efficient route to synthesize substituted biaryl compounds, which are prevalent in pharmaceuticals and material science. nih.govsandiego.edu
The catalytic cycle of the Suzuki coupling involves three primary steps:
Oxidative Addition: A palladium(0) catalyst reacts with this compound, inserting itself into the carbon-bromine bond to form a palladium(II) complex.
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a phenylboronic acid) transfers its organic group to the palladium(II) complex, replacing the bromide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields. nih.gov Palladium complexes with specific ligands are often employed to optimize the reaction. researchgate.net
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/PPh₃ | KOH | - | Room Temp | - | scielo.br |
| Substituted Phenylboronic acids | Pd(OH)₂ | Potassium phosphate | Ethanol | 65 | Good | nih.gov |
| Arylboronic acids | Pd₂(dba)₃/(S,S)-BaryPhos | K₃PO₄ | Toluene/H₂O | 30 | - | nih.gov |
Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, as it allows for the direct coupling of two different electrophiles, such as an aryl halide and an alkyl halide. nih.gov This approach is particularly valuable as it avoids the need for pre-formed organometallic reagents. nih.gov
In molecules containing multiple halide substituents, regioselective activation is a significant challenge. Nickel catalysts can exhibit selectivity in activating one C-X bond over another, often influenced by the bond strength and the electronic and steric environment of the halides. nih.gov For substrates related to this compound that might contain other halides, nickel catalysis can offer a pathway for selective functionalization at the C-Br bond. The selective cross-coupling of activated electrophiles with unactivated ones can be a challenging task, but migratory cross-coupling strategies using nickel catalysis have been developed to address this. nih.gov
To improve the efficiency and selectivity of cross-electrophile coupling, dual catalytic systems have been developed. nih.govchemrxiv.orgchemrxiv.org These systems typically involve two different metal catalysts that selectively activate each of the two electrophiles. nih.govbohrium.com A common pairing is a nickel catalyst to activate the aryl halide (like this compound) and a co-catalyst, often cobalt-based, to activate the alkyl halide. nih.govbohrium.com This dual approach allows for the reaction to proceed under milder conditions and with greater functional group tolerance. nih.gov Mechanistic studies suggest that the nickel catalyst is responsible for activating the aryl halide, while the cobalt co-catalyst activates the alkyl electrophile. nih.govchemrxiv.orgchemrxiv.org
| Aryl Halide | Alkyl Halide | Ni Catalyst | Co-catalyst | Reductant | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aryl bromides/iodides | Alkyl bromides/iodides | (dtbbpy)NiIIBr₂ | CoII(Pc) | TDAE | 1,4-Dioxane | Varies | nih.govbohrium.com |
| Aryl bromides | Primary alkyl bromides | NiBr₂/L1d | - | Manganese | NMP | Moderate to excellent | nih.gov |
Ni-Catalyzed Cross-Electrophile Coupling
Oxidation Reactions of Dimethoxybenzene Moieties
The electron-rich dimethoxybenzene core of this compound is susceptible to oxidation, leading to the formation of quinones. This transformation is a key step in the synthesis of many biologically active compounds and natural products.
The oxidation of 1,4-dimethoxybenzene (B90301) derivatives is a common method for synthesizing p-quinones. informahealthcare.comtandfonline.com Oxidizing agents such as ceric ammonium (B1175870) nitrate (B79036) (CAN) are frequently employed for this purpose. informahealthcare.comtandfonline.comresearchgate.net The reaction proceeds through the removal of the two methyl groups and subsequent oxidation of the resulting hydroquinone (B1673460) to the corresponding p-benzoquinone.
Depending on the reaction conditions and the nature of the substituents on the benzene ring, the formation of diquinones can occur as a side product or even become the major product. informahealthcare.comresearchgate.netresearchgate.net The electronic properties of the substituents play a crucial role; electron-donating groups tend to favor the formation of diquinones. informahealthcare.comtandfonline.com The reaction likely proceeds through a radical cation intermediate. informahealthcare.com This intermediate can either react with water to form the simple quinone or react with another molecule of the starting dimethoxybenzene to lead to the diquinone. informahealthcare.com Another reagent used for the oxidative demethylation of fused 1,4-dimethoxybenzenes to yield 1,4-quinones is N-bromosuccinimide (NBS). nih.gov
| Substrate | Oxidizing Agent | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,4-Dimethoxybenzene derivatives | Ceric Ammonium Nitrate (CAN) | Acetonitrile (B52724)/Water | Quinone/Diquinone | Varies | informahealthcare.comtandfonline.com |
| 5,8-dimethoxy-2-methylquinoline | N-Bromosuccinimide (NBS) | Aqueous THF | 2-methylquinoline-5,8-dione | 98 | nih.gov |
Role of Oxidizing Agents (e.g., Ceric Ammonium Nitrate - CAN)
Ceric Ammonium Nitrate (CAN), an orange-red inorganic salt with the formula (NH₄)₂[Ce(NO₃)₆], serves as a potent oxidizing agent in organic synthesis. wikipedia.org One of its significant applications is in the oxidative demethylation of hydroquinone ethers, such as 1,4-dimethoxybenzene derivatives, to produce the corresponding quinones. mdpi.comresearchgate.net This transformation is a cornerstone in the synthesis of quinone structures, which are prevalent in biologically active molecules and are involved in metabolic pathways and electron transport. mdpi.comresearchgate.net
The reaction with this compound involves the removal of the two methoxy groups and subsequent oxidation of the benzene ring to form a quinone. The cerium(IV) species in CAN acts as a one-electron oxidant. The mechanism is believed to proceed through a radical cation intermediate, which then undergoes further reactions to yield the final oxidized product. The versatility of CAN allows for its use in synthesizing various heterocyclic compounds like quinoxalines and tetrahydroquinolines. wikipedia.org
Modulation of Product Ratios (Quinone/Diquinone)
The oxidation of 1,4-dimethoxybenzene derivatives with Ceric Ammonium Nitrate can lead to the formation of not only the simple quinone but also diquinone structures as byproducts or even major products. informahealthcare.com The ratio of these products is highly dependent on the reaction conditions and the nature of the substituents on the benzene ring. mdpi.cominformahealthcare.com
Research has shown that the manner in which CAN is introduced to the reaction mixture significantly influences the quinone/diquinone product ratio. mdpi.comresearchgate.net For instance, different protocols, such as varying the solvent system (e.g., acetonitrile/water ratios) and the mode of addition of the oxidant, can be employed to selectively synthesize either the quinone or the diquinone. mdpi.com
Furthermore, the electronic properties of the substituents on the 1,4-dimethoxybenzene ring play a crucial role in determining the product distribution. informahealthcare.com A correlation has been observed between the Hammett σₚ value of a substituent and the yield of the corresponding diquinone. researchgate.netinformahealthcare.com Derivatives with weak to moderate electron-donating groups tend to produce good yields of diquinones. informahealthcare.com Conversely, substrates with strong electron-donating or moderate electron-withdrawing groups often result in lower yields of diquinones, favoring the formation of simple quinones or other side products. informahealthcare.com This predictability is valuable for synthetic chemists aiming to either promote or avoid diquinone formation. informahealthcare.com
Table 1: Effect of Reaction Conditions on Quinone/Diquinone Ratio in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives with CAN mdpi.com
| Procedure | CAN Addition Method | Solvent System (CH₃CN/H₂O) | Temperature | Time | Major Product |
| A | Not specified | 75:25 (v/v) | 0 °C | 45 min | Quinone |
| B | Not specified | 35:65 (v/v) | Room Temp. | 2 h | Diquinone |
Radical Reactions and Photoinduced Processes
Beyond oxidation, this compound can be involved in radical reactions, particularly those initiated by light. Photoinduced processes offer mild and efficient alternatives to traditional methods for functionalizing aromatic rings.
Visible-Light-Induced Mono-bromination
Visible-light photoredox catalysis has emerged as a powerful tool for various organic transformations, including the halogenation of arenes. mdpi.com A highly efficient and regioselective mono-bromination of electron-rich aromatic compounds, such as 1,3-dimethoxybenzene (B93181) (a structural analog of the parent ring of this compound), has been developed using bromotrichloromethane (B165885) (BrCCl₃) as the bromine source. nih.govresearchgate.net
This method utilizes a photocatalyst, such as Ru(bpy)₃Cl₂·6H₂O, and is performed under mild conditions in the open air, avoiding the need for strong acids or oxidants. nih.govresearchgate.net The reaction proceeds with high para-selectivity, yielding mono-brominated products in medium to excellent yields. nih.gov The mechanism is believed to involve the generation of a bromine radical, which then reacts with the electron-rich aromatic ring. rsc.org This strategy showcases good functional group compatibility and represents a significant advancement in the synthesis of brominated arenes. nih.gov
Table 2: Key Features of Visible-Light-Induced Mono-bromination of Arenes nih.govresearchgate.net
| Feature | Description |
| Bromine Source | Bromotrichloromethane (BrCCl₃) |
| Catalyst | Ru(bpy)₃Cl₂·6H₂O |
| Conditions | Visible light (e.g., blue LED), Air atmosphere |
| Selectivity | High para-selectivity |
| Advantages | Mild conditions, avoids strong acids and oxidants |
| Substrate Scope | Electron-rich arenes and heteroarenes |
Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 2,4 Dimethoxybenzene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 1-bromo-2,4-dimethoxybenzene, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its substitution pattern.
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons within a molecule. The aromatic region of the ¹H NMR spectrum of this compound is particularly informative for confirming the substitution pattern. The spectrum, typically recorded in a solvent like deuterated chloroform (CDCl₃), displays signals corresponding to the aromatic protons and the protons of the two methoxy (B1213986) groups. chemicalbook.com
The three aromatic protons are in different chemical environments and thus exhibit distinct signals. The proton at the C6 position (H-6), being ortho to the electron-donating methoxy group at C2 and meta to the methoxy group at C4, typically appears as a doublet. The proton at the C5 position (H-5), which is ortho to the bromine atom and the methoxy group at C4, also shows up as a doublet. The proton at the C3 position (H-3) is ortho to both methoxy groups and appears as a doublet of doublets due to coupling with both H-5 and H-6.
The two methoxy groups (-OCH₃) are also in distinct environments. The methoxy group at C2 is adjacent to the bromine atom, while the one at C4 is situated between two hydrogen atoms. This difference in their electronic surroundings results in two separate singlet signals in the upfield region of the spectrum. chemicalbook.com
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H-6 | ~7.36 | Doublet (d) |
| Aromatic H-5 | ~6.45 | Doublet (d) |
| Aromatic H-3 | ~6.36 | Doublet of Doublets (dd) |
| Methoxy (-OCH₃) | ~3.82 | Singlet (s) |
| Methoxy (-OCH₃) | ~3.75 | Singlet (s) |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency. chemicalbook.com
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal. This results in eight signals: six for the aromatic carbons and two for the methoxy carbons.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to the electronegative oxygen atoms of the methoxy groups (C2 and C4) are deshielded and appear at a lower field (higher ppm values). Conversely, the carbon atom bonded to the bromine (C1) is also observed in the aromatic region. The remaining aromatic carbons (C3, C5, and C6) appear at higher fields. The two methoxy carbons give rise to signals in the typical upfield region for sp³-hybridized carbons in ethers.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C4 | 159.9 |
| C2 | 156.4 |
| C6 | 133.7 |
| C5 | 105.4 |
| C3 | 99.1 |
| C1 | 98.9 |
| Methoxy (-OCH₃) | 56.5 |
| Methoxy (-OCH₃) | 55.8 |
Note: The specific assignment of C1, C3, and C5 can be definitively confirmed using two-dimensional NMR techniques.
NMR spectroscopy is exceptionally effective in distinguishing between regioisomers—compounds with the same molecular formula but different arrangements of substituents. The distinct substitution patterns of bromo-dimethoxybenzene isomers lead to unique ¹H and ¹³C NMR spectra, characterized by different chemical shifts and proton coupling patterns.
For instance, 1-bromo-3,5-dimethoxybenzene would exhibit a more symmetrical pattern in its NMR spectra. Its ¹H NMR spectrum would show two aromatic protons in identical environments and one in a unique environment, along with a single signal for the two equivalent methoxy groups. Similarly, 4-bromo-1,2-dimethoxybenzene would display a different set of three aromatic proton signals with distinct coupling patterns compared to the 1-bromo-2,4-dimethoxy isomer. By analyzing the number of signals, their multiplicities, and chemical shifts, the exact substitution pattern can be unambiguously determined.
Regarding stereochemistry, this compound is an achiral molecule. It does not possess any stereocenters and therefore does not have any stereoisomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the aromatic ring and the methoxy functional groups.
The key vibrational modes observed in the IR spectrum of this compound can be assigned to specific functional groups:
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear in the region of 3100-3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.
C-O-C (Ether) Stretching: The characteristic C-O stretching vibrations of the aryl-alkyl ether linkages of the methoxy groups produce strong, distinct bands. Typically, two bands are observed: an asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the methyl groups in the methoxy substituents are observed in the 2950-2850 cm⁻¹ range.
C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-3100 | C-H Stretch | Aromatic |
| ~2850-2950 | C-H Stretch | Methoxy (-CH₃) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |
| ~1040 | Symmetric C-O-C Stretch | Aryl Ether |
| ~600-500 | C-Br Stretch | Bromoalkane |
Note: These are approximate values and can be influenced by the molecular environment and the physical state of the sample.
Modern infrared spectroscopy predominantly utilizes Fourier Transform Infrared (FTIR) spectrometers, which offer significant advantages in speed and sensitivity over older dispersive instruments. For the analysis of this compound, which is a liquid at room temperature, Attenuated Total Reflectance (ATR) is a particularly convenient sampling technique. nih.govsigmaaldrich.com
ATR-FTIR spectroscopy allows for the direct analysis of liquid or solid samples with minimal preparation. nih.gov The sample is placed in contact with an ATR crystal (often diamond or zinc selenide), and an IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. This creates an evanescent wave that penetrates a short distance into the sample, allowing for the acquisition of an IR spectrum. This technique is rapid, requires only a small amount of sample, and provides high-quality spectra, making it a standard method for the routine identification and characterization of compounds like this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structural features of compounds through fragmentation analysis. For this compound, the molecular weight is confirmed to be 217.06 g/mol . echemi.comfishersci.canih.govstenutz.eu
A key characteristic in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, which have a near 1:1 natural abundance. youtube.com This results in two molecular ion peaks of almost equal intensity, [M]+ and [M+2]+. In the case of this compound, this would manifest as peaks at m/z 216 (containing 79Br) and m/z 218 (containing 81Br).
| Ion | m/z (79Br) | m/z (81Br) | Description |
| [M]+ | 216 | 218 | Molecular ion |
| [M-CH3]+ | 201 | 203 | Loss of a methyl radical |
| [M-OCH3]+ | 185 | 187 | Loss of a methoxy radical |
| [M-Br]+ | 137 | - | Loss of a bromine radical |
| [C6H4O2]+ | 108 | - | Various ring fragments |
This table is illustrative of expected fragmentation patterns based on the structure of this compound.
X-ray Crystallography for Solid-State Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not detailed in the search results, analysis of closely related derivatives offers significant insight into its likely solid-state characteristics.
The crystal packing of dimethoxybenzene derivatives is often governed by a combination of weak intermolecular interactions. In the crystal structure of 1,5-Dibromo-2,4-dimethoxybenzene, weak C—H···O hydrogen bonds are observed, which connect the molecules into chains. researchgate.netnih.gov Similar interactions are likely to play a role in the crystal packing of this compound.
| Interaction Type | Description | Potential Role in this compound |
| C—H···O Hydrogen Bonds | Interaction between a carbon-bound hydrogen and an oxygen atom. | Likely to be present, involving the methyl hydrogens and the oxygen of the methoxy groups, or the aromatic hydrogens and the methoxy oxygens. |
| Br···Br Halogen Bonds | An attractive interaction between an electrophilic region on one bromine atom and a nucleophilic region on another. | Possible, and would contribute to the overall packing arrangement. |
| C–Br···π Interactions | An interaction between the bromine atom and the electron cloud of the aromatic ring. | Possible, influencing the relative orientation of adjacent molecules. |
| π–π Stacking | Attractive, noncovalent interactions between aromatic rings. | Can contribute to the packing, especially in a parallel or offset arrangement of the benzene rings. |
The conformation of this compound is largely defined by the orientation of the two methoxy groups relative to the benzene ring. In related structures, such as 1-bromo-2-chloro-4,5-dimethoxybenzene, the methoxy groups are found to be approximately co-planar with the benzene ring. nih.gov The dihedral angles between the plane of the benzene ring and the methoxy groups in this derivative range from 0.9 (3)° to 12.3 (3)°. nih.gov A similar near-planar conformation would be expected for this compound, as this would maximize conjugation between the oxygen lone pairs and the aromatic π-system. However, steric hindrance from adjacent substituents can cause deviations from planarity. nih.gov
In the case of 1-bromo-2,3,6-trichloro-4,5-dimethoxybenzene, which has more bulky ortho substituents, the dihedral angles involving the methoxy groups are significantly larger, at 68.5 (3)° and 84.7 (3)°. nih.gov For this compound, with a bromine atom ortho to one methoxy group, a slight deviation from planarity for that methoxy group is possible.
| Compound | Dihedral Angle (Benzene Ring and Methoxy Group) | Reference |
| 1-Bromo-2-chloro-4,5-dimethoxybenzene | 0.9 (3)° to 12.3 (3)° | nih.gov |
| 1-Bromo-2,3,6-trichloro-4,5-dimethoxybenzene | 68.5 (3)° and 84.7 (3)° | nih.gov |
Disorder in halogen sites is a phenomenon that can occur in the crystal structures of halogenated compounds, particularly when two different halogens are present or when there is crystallographic symmetry. In the crystal structure of 1-bromo-4-chloro-2,5-dimethoxybenzene, the molecule sits on a crystallographic inversion center, which results in the Br and Cl sites being disordered with a 50:50 occupancy at each halogen position. researchgate.net Similarly, in 1-bromo-5-chloro-2,4-dimethoxybenzene, a 50% rotational disorder between the two halogen atoms has been reported. nih.gov
While this compound contains only one type of halogen, disorder could still potentially arise from rotational or positional disorder of the entire molecule within the crystal lattice, although this is less common than substitutional disorder of different halogens. Specific radiation damage during X-ray diffraction data collection can also lead to cleavage of the C-Br bond, which could be misinterpreted as disorder if not properly accounted for. nih.gov
Computational Chemistry and Quantum Mechanical Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. researchgate.net For dimethoxybenzene derivatives, DFT calculations have been employed to analyze electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, the energy gap between them, and molecular electrostatic potentials (MEPs). nih.gov These calculations provide insights into the molecule's stability and reactivity. nih.gov
Studies comparing different DFT functionals, such as PBE, PBE0, and B3LYP, have been conducted on dimethoxybenzene derivatives to determine the most accurate and efficient methods for these systems. nih.gov The choice of basis set, for example, Def2-TZVP versus 6-311G(d,p), also impacts the accuracy and computational cost of the calculations. nih.gov
The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy groups and the electron-withdrawing, yet weakly activating, bromine atom. DFT calculations can quantify these effects by mapping the electron density and calculating orbital energies. The MEP can visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites for chemical reactions. researchgate.net For instance, in a study of dimethoxybenzene derivatives, MEP analysis revealed differences in the electrophilic and nucleophilic character of the compounds, which has implications for their interactions and reactivity. nih.gov
| Computational Parameter | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface; identifies sites for nucleophilic and electrophilic attack. |
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a computational method used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These regions are typically color-coded, where red signifies the most negative potential (areas prone to electrophilic attack) and blue represents the most positive potential (areas susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP analysis reveals distinct regions of varying electrostatic potential. The oxygen atoms of the two methoxy groups, due to their high electronegativity, create areas of strong negative potential (red to yellow). This indicates that these sites are the most likely to act as hydrogen bond acceptors and are susceptible to electrophilic attack. nih.gov The benzene ring's π-electron system also contributes to the negative potential, making the aromatic ring itself a nucleophilic center.
Conversely, the hydrogen atoms of the methoxy groups and the aromatic ring exhibit a positive electrostatic potential (blue), identifying them as potential sites for nucleophilic interaction. The region around the bromine atom also shows a positive potential, which is a characteristic feature known as a σ-hole, making it a potential site for halogen bonding. Computational studies on dimethoxybenzene derivatives have utilized MEP to identify such electrophilic and nucleophilic characteristics, correlating them with the molecule's ability to form intermolecular bonds. nih.gov
Table 1: Predicted Reactive Sites of this compound from MEP Analysis
| Molecular Region | Electrostatic Potential | Predicted Reactivity |
| Oxygen atoms (methoxy groups) | Negative (Red/Yellow) | Site for electrophilic attack; Hydrogen bond acceptor |
| Aromatic π-system | Negative (Yellow/Green) | Site for electrophilic attack |
| Hydrogen atoms | Positive (Blue) | Site for nucleophilic interaction |
| Bromine atom (σ-hole) | Positive (Blue) | Site for nucleophilic interaction; Halogen bonding |
Hirshfeld Surface Analysis for Intermolecular Contacts
In the crystal structure of this compound and its derivatives, the packing is governed by a network of weak intermolecular forces. Analysis of structurally similar compounds reveals that the most significant contributions to the crystal packing come from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), bromine-hydrogen (Br···H/H···Br), and carbon-hydrogen (C···H/H···C) contacts. nih.goverciyes.edu.tr
The H···H contacts typically account for the largest portion of the Hirshfeld surface, reflecting the high abundance of hydrogen atoms on the molecular periphery. nih.gov The presence of electronegative oxygen and bromine atoms facilitates the formation of specific hydrogen bonds. O···H interactions are prominent, indicating the role of the methoxy groups as hydrogen bond acceptors. nih.gov Furthermore, Br···H contacts also play a crucial role in the molecular assembly. The interplay of these varied interactions results in a stable three-dimensional supramolecular architecture.
Table 2: Predominant Intermolecular Contacts and Their Percentage Contributions to the Hirshfeld Surface for Bromo-dimethoxy Phenyl Derivatives
| Intermolecular Contact | Description | Typical Percentage Contribution |
| H···H | Van der Waals forces between hydrogen atoms | ~40-50% nih.gov |
| O···H / H···O | Hydrogen bonding involving methoxy oxygen atoms | ~15-25% erciyes.edu.trresearchgate.net |
| Br···H / H···Br | Weak hydrogen bonds involving the bromine atom | ~14-25% erciyes.edu.trresearchgate.net |
| C···H / H···C | Interactions involving the aromatic ring system | ~8-20% erciyes.edu.trresearchgate.net |
| C···C | π-π stacking interactions between aromatic rings | ~3-6% researchgate.netnih.gov |
Energy Gap, Hardness, and Softness Parameters
The electronic properties and chemical reactivity of a molecule can be elucidated by analyzing its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (E_gap), is a fundamental parameter for assessing molecular stability. edu.krd A large energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to remove an electron from the HOMO or add one to the LUMO. researchgate.net Conversely, a small energy gap is indicative of a molecule that is more reactive and polarizable. researchgate.netijarset.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including chemical hardness (η) and its inverse, chemical softness (S). ijarset.com Chemical hardness measures the resistance of a molecule to change its electron configuration. "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. edu.krd These parameters are calculated using the following relations, where I is the ionization potential (-E_HOMO) and A is the electron affinity (-E_LUMO). edu.krd
Chemical Hardness (η): η = (I - A) / 2 = (E_LUMO - E_HOMO) / 2
Chemical Softness (S): S = 1 / η
For dimethoxybenzene derivatives, these quantum chemical parameters are calculated to evaluate their thermodynamic stability. nih.gov A higher value of hardness and a lower value of softness are generally associated with greater stability, which is a desirable characteristic for applications such as in pharmaceuticals. nih.gov
Table 3: Quantum Chemical Reactivity Descriptors
| Parameter | Formula | Interpretation | Relationship to Stability |
| HOMO-LUMO Energy Gap (E_gap) | E_LUMO - E_HOMO | Energy required for electronic excitation | Large gap = High stability |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution | High hardness = High stability |
| Chemical Softness (S) | 1 / η | Propensity to undergo chemical reactions | Low softness = High stability |
Applications of 1 Bromo 2,4 Dimethoxybenzene in Advanced Chemical Synthesis
Pharmaceutical and Medicinal Chemistry Intermediates
1-Bromo-2,4-dimethoxybenzene is a key building block in the synthesis of pharmaceuticals, lending its structure to the development of complex and effective drug compounds. mdpi.com Its utility as a biochemical reagent in life science research underscores its importance in the discovery and creation of new medicines. royalsocietypublishing.orgnih.gov
Synthesis of 2,3-Disubstituted Benzo[b]furans
A significant application of this compound is its use as a synthetic intermediate for producing 2,3-disubstituted benzo[b]furans. Current time information in Bangalore, IN.researchgate.netscirp.org A common synthetic strategy involves a palladium/copper-catalyzed cross-coupling reaction between an o-haloanisole, such as this compound, and a terminal alkyne. researchgate.netmdpi.com This initial coupling is followed by an electrophilic cyclization step to form the benzo[b]furan core. researchgate.netmdpi.com This method is valued for its mild reaction conditions and its ability to accommodate a variety of substituents, leading to a diverse range of benzo[b]furan derivatives. researchgate.net
| Reaction Step | Description | Catalysts/Reagents | Reference |
| Cross-Coupling | Palladium/copper-catalyzed reaction of this compound with a terminal alkyne. | PdCl₂(PPh₃)₂, CuI, Et₃N | researchgate.netmdpi.com |
| Electrophilic Cyclization | Cyclization of the resulting o-(1-alkynyl)anisole intermediate to form the benzo[b]furan ring. | I₂, PhSeCl, or p-O₂NC₆H₄SCl | researchgate.netmdpi.com |
Role in Biologically Active Compounds
The benzo[b]furan nucleus, readily synthesized from precursors like this compound, is a prevalent feature in a multitude of biologically active natural and synthetic compounds. researchgate.netmdpi.com Derivatives of this heterocyclic system are known to exhibit a broad spectrum of pharmacological activities. Current time information in Bangalore, IN. The ability to easily synthesize these structures allows for the development of compounds with potential therapeutic applications. rsc.org
Reported Biological Activities of Benzo[b]furan Derivatives:
Anticancer researchgate.netrsc.org
Antifungal Current time information in Bangalore, IN.researchgate.net
Anti-inflammatory Current time information in Bangalore, IN.researchgate.net
Antiproliferative researchgate.net
Antiviral researchgate.net
Immunosuppressive researchgate.net
Precursor for Anti-HIV (e.g., Elvitegravir) and Anticancer Drugs (e.g., Psoralidin)
This compound plays a crucial role as a precursor in the synthesis of significant therapeutic agents. It is a key intermediate in synthetic routes to compounds that inhibit the HIV integrase enzyme, a class of drugs that includes Elvitegravir. mdpi.com Patent literature details a process where this compound is used to construct the core structure of these complex anti-HIV agents. mdpi.com
Furthermore, this compound is utilized in the synthesis of psoralen (B192213) analogues. Psoralidin (B1678305), a natural furanocoumarin isolated from Psoralea corylifolia, is a well-documented anticancer agent. It exhibits a range of biological effects, including anti-inflammatory, antioxidant, and potent antitumor activities against various cancer cell lines. The chemical synthesis of psoralidin and its analogues, which can be facilitated by intermediates derived from this compound, is an area of active research.
Development of Novel Drug Compounds
The chemical reactivity of this compound makes it a valuable starting material for the development of novel compounds with potential therapeutic applications. mdpi.com Researchers utilize it as a foundational scaffold to build new molecular entities for pharmacological testing. For instance, it has been used in the synthesis of new bromophenol derivatives designed to act as inhibitors of key metabolic enzymes like carbonic anhydrase and acetylcholinesterase. This process involves multi-step reactions, such as alkylation and demethylation, to produce the final target compounds for biological evaluation. Its role as a versatile intermediate facilitates the exploration of new synthetic pathways and the discovery of novel molecules for various industrial and research purposes. Current time information in Bangalore, IN.
Synthesis of Quinone-Derived Compounds for Pharmacological Studies
The dimethoxybenzene moiety within this compound is a direct precursor to a hydroquinone (B1673460) structure, which can be readily oxidized to form a quinone. Quinones are a class of compounds with significant pharmacological interest, known for their roles in biological redox cycling and their potent cytotoxic and antitumor activities. researchgate.netresearchgate.net The primary method for converting 1,4-dimethoxybenzene (B90301) derivatives into their corresponding 1,4-benzoquinones involves oxidation, often with reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net The resulting quinone derivatives are evaluated for their therapeutic potential, particularly in cancer research, due to their ability to generate reactive oxygen species and interact with cellular nucleophiles. researchgate.net While direct synthesis from this compound is a plausible route, the broader strategy often involves forming a Grignard reagent, such as (2,4-dimethoxyphenyl)magnesium bromide, which can then be coupled with other molecules before the final oxidation to the pharmacologically active quinone. mdpi.com
Materials Science Applications
Beyond its pharmaceutical applications, this compound is also a valuable building block in materials science. It is specifically used in the synthesis of dendrimers, which are highly branched, well-defined nanoscale polymers. Current time information in Bangalore, IN.researchgate.netscirp.org For example, it has been utilized in the preparation of the dendrimer Si[CH₂CH₂Si(Me)₂-2,4-(MeO)₂-C₆H₃]₄. researchgate.netscirp.org Dendrimers possess a large number of surface functional groups and have a wide range of applications in fields such as catalysis and drug delivery. Current time information in Bangalore, IN. The unique structure of this compound makes it an important starting material for creating these complex, functional macromolecules. Current time information in Bangalore, IN.
Synthesis of Dendrimers and Highly Branched Polymers
This compound serves as a crucial building block in the synthesis of dendrimers and other highly branched polymers. lookchem.com Dendrimers are complex, well-defined, and highly branched nanoscale polymers with a large number of functional groups on their surface. lookchem.com The unique structure of this compound allows for its incorporation into these intricate architectures. For instance, it has been utilized in the preparation of the dendrimer Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4. lookchem.comsigmaaldrich.com
Applications in Drug Delivery and Catalysis
The dendrimers and highly branched polymers synthesized using this compound have shown significant potential in various fields, most notably in drug delivery and catalysis. lookchem.com The well-defined structure and the multitude of surface functional groups of these polymers allow for the encapsulation and targeted delivery of drug molecules. Furthermore, these macromolecules can act as efficient catalysts in various chemical reactions due to their high surface area and the presence of multiple active sites. lookchem.com
Precursor for Organic Dyes and Electroluminescent Materials
This compound is a valuable precursor in the synthesis of organic dyes and electroluminescent materials. Its aromatic structure, substituted with methoxy (B1213986) groups, makes it a suitable starting material for creating compounds with desirable photophysical properties. lookchem.comrsc.org For example, it is a key intermediate in the synthesis of certain xanthene dyes, which have applications as coloring agents and in photodynamic therapy. researchgate.net The development of novel synthetic protocols for euxanthone (B22016) and its derivatives, which are used in art and pharmaceuticals, also involves intermediates derived from related dimethoxybenzene structures. rsc.org While direct synthesis of electroluminescent materials from this compound is an area of ongoing research, its role as a building block for complex organic molecules suggests its potential in creating new materials for organic light-emittig diodes (OLEDs) and other optoelectronic devices. fscichem.com
Building Block for New Molecules with Specific Properties
The unique chemical structure and reactivity of this compound make it a versatile building block for the synthesis of a wide array of new molecules with specific and tailored properties. lookchem.com Its ability to undergo various chemical transformations, including nucleophilic substitution and cross-coupling reactions, allows for the introduction of diverse functional groups, leading to the creation of complex organic compounds. This has led to its use in the synthesis of 2,3-disubstituted benzo[b]furans, which are known for their broad range of biological activities. lookchem.comsigmaaldrich.com Furthermore, it serves as an intermediate in the preparation of various pharmaceuticals and natural product derivatives. nordmann.global
Table 1: Selected Applications of this compound
| Application Area | Specific Use | Reference |
|---|---|---|
| Dendrimer Synthesis | Preparation of Si[CH2CH2Si(Me)2-2,4-(MeO)2-C6H3]4 | lookchem.comsigmaaldrich.com |
| Drug Delivery | As a component of drug delivery systems | lookchem.com |
| Catalysis | In the synthesis of macromolecular catalysts | lookchem.com |
| Organic Dyes | Precursor for xanthene dyes | researchgate.net |
| Pharmaceuticals | Intermediate for 2,3-disubstituted benzo[b]furans | lookchem.comsigmaaldrich.com |
Research and Development in Synthetic Route Exploration
The versatility of this compound has spurred significant research and development efforts aimed at exploring new synthetic routes and methodologies. lookchem.com
Exploration of Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic compounds like this compound. libretexts.org Research has focused on understanding the regioselectivity of these reactions, which is influenced by the directing effects of the bromo and methoxy substituents. wku.edu The electron-donating methoxy groups activate the benzene (B151609) ring towards electrophilic attack, while the bromine atom acts as a deactivator but directs incoming electrophiles to specific positions. libretexts.orgambeed.com Studies have investigated various electrophilic substitution reactions, including nitration and thiocyanation, often employing environmentally friendly conditions. lookchem.com The development of greener bromination methods for activated aromatic systems, including dimethoxybenzenes, aims to improve regioselectivity and reduce the use of harsh reagents. wku.edu
Development of New Synthetic Methodologies
There is ongoing research into developing novel synthetic methodologies that utilize this compound. These efforts include the development of new cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, Suzuki coupling reactions involving boronic acids derived from or reacting with bromo-dimethoxybenzene derivatives are being explored for the synthesis of complex biaryl structures. nih.gov Furthermore, new methods for reactions such as catalytic SNAr hydroxylation and alkoxylation are being developed for electron-rich aryl halides, expanding the synthetic utility of compounds like this compound. lookchem.com
Table 2: Research Focus on Synthetic Routes
| Research Area | Key Objectives | Reference |
|---|---|---|
| Electrophilic Substitution | Understanding regioselectivity, developing greener methods | lookchem.comwku.edu |
| New Methodologies | Developing novel cross-coupling reactions, exploring catalytic SNAr | lookchem.comnih.gov |
Chemical Building Block in Organic Chemistrycymitquimica.comlookchem.comsigmaaldrich.comtcichemicals.com
This compound is a brominated aromatic compound that serves as a fundamental building block in the field of organic synthesis. cymitquimica.comlookchem.com Its structure, featuring a benzene ring substituted with a bromine atom and two methoxy groups at the 2- and 4-positions, makes it a versatile intermediate for constructing more complex molecules. cymitquimica.comlookchem.com The presence of the bromine atom provides a reactive site for a variety of transformations, while the electron-donating methoxy groups influence the reactivity and regioselectivity of these reactions. cymitquimica.comleapchem.com This compound is frequently utilized in the synthesis of pharmaceuticals, agrochemicals, and functional materials. cymitquimica.comlookchem.comfscichem.com Its utility is demonstrated in its application for creating a range of organic structures, from bioactive 2,3-disubstituted benzo[b]furans to complex dendrimers. lookchem.comsigmaaldrich.comchemicalbook.com
Versatile Reactivity in Organic Transformationscymitquimica.comleapchem.com
The chemical versatility of this compound stems from the array of reactions its functional groups can undergo. The bromine substituent is a key handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic reagents. cymitquimica.comleapchem.com Concurrently, the electron-rich aromatic ring, activated by the two methoxy groups, can participate in electrophilic substitution reactions. cymitquimica.com This combination of reactive sites allows for its strategic incorporation into a wide variety of molecular frameworks.
One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.goviucr.org This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound. For instance, it has been used in the synthesis of methoxylated polychlorinated biphenyls (PCBs), which are important for toxicological research. nih.gov The reaction of this compound derivatives with boronic acids under palladium catalysis provides a direct route to functionalized biaryl systems. nih.govresearchgate.net
Furthermore, the bromine atom can be readily converted into an organolithium or Grignard reagent through halogen-metal exchange. These organometallic intermediates are potent nucleophiles that can react with a wide range of electrophiles. For example, lithiation of this compound with n-butyllithium, followed by quenching with carbon dioxide, is a standard method to produce 2,4-dimethoxybenzoic acid. nih.gov This transformation is a key step in the synthesis of various natural products and their derivatives, such as the anticancer agent Psoralidin. nih.gov
The Grignard reagent derived from this compound is also a valuable synthetic intermediate. It can be coupled with various electrophiles, including alkyl halides and carbonyl compounds. A notable example is its lithium cuprate-catalyzed (Li₂CuCl₄) coupling with geranyl bromide in the synthesis of the terpenoid Alliodorin. psu.edu
The compound can also undergo aryne formation. The reaction of 2-bromo-1,4-dimethoxybenzene with a strong base can generate a highly reactive 2,4-dimethoxybenzyne intermediate, which can then be trapped by various nucleophiles or participate in cycloaddition reactions. nih.govacs.org This reactivity provides a pathway to highly substituted aromatic rings that might be difficult to access through other means. nih.gov
The following tables summarize selected synthetic transformations involving this compound, showcasing its versatility as a chemical building block.
Table 1: Lithiation and Carboxylation of this compound
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | 1. n-BuLi, THF, -78 °C 2. CO₂ (gas) | 2,4-Dimethoxybenzoic acid | Not specified | nih.gov |
This reaction is a key step in the multi-step synthesis of derivatives of the natural product Psoralidin.
Table 2: Grignard Coupling Reaction in Natural Product Synthesis
| Reactants | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2,4-Dimethoxyphenylmagnesium bromide (from this compound) and Geranyl bromide | Li₂CuCl₄ | 2-(3,7-Dimethylocta-2,6-dien-1-yl)-1,4-dimethoxybenzene | 74% | psu.edu |
This coupling product is an intermediate in the synthesis of the terpenoid Alliodorin.
Table 3: Hiyama-Type Cross-Coupling for Aryne Precursor Synthesis
| Reactant | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound | 1. n-BuLi, THF, -95 °C 2. HMe₂SiCl | 1-Bromo-3-(dimethylsilyl)-2,4-dimethoxybenzene | 94% | nih.gov |
The product serves as a stable precursor for the generation of the 2,4-dimethoxybenzyne intermediate.
Table 4: Synthesis of Substituted Biaryls via Lithiation and Coupling
| Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Dimethoxybenzene (B93181) and 2-Bromo-1-chloro-4-(trifluoromethyl)benzene | n-BuLi, THF | 2-Bromo-2',6'-dimethoxy-4-(trifluoromethyl)-1,1'-biphenyl and 2-Bromo-2',6'-dimethoxy-5-(trifluoromethyl)-1,1'-biphenyl | Not specified (1:1 mixture) | nih.gov |
This reaction demonstrates the formation of complex biaryl structures, which are precursors for specialized phosphine (B1218219) ligands.
Table 5: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-3-(dimethylsilyl)-2,4-dimethoxybenzene |
| 2,4-Dimethoxybenzoic acid |
| 2-Bromo-1-chloro-4-(trifluoromethyl)benzene |
| 2-Bromo-2',6'-dimethoxy-4-(trifluoromethyl)-1,1'-biphenyl |
| 2-Bromo-2',6'-dimethoxy-5-(trifluoromethyl)-1,1'-biphenyl |
| 2-(3,7-Dimethylocta-2,6-dien-1-yl)-1,4-dimethoxybenzene |
| Alliodorin |
| Benzene |
| Benzo[b]furan |
| Boronic acid |
| Bromine |
| n-Butyllithium |
| Carbon dioxide |
| Geranyl bromide |
| Lithium cuprate (B13416276) (Li₂CuCl₄) |
| Magnesium |
| Palladium |
| Psoralidin |
An exploration of the evolving research landscape surrounding this compound reveals significant potential for advancements in chemical synthesis, computational chemistry, and materials science. This article focuses on the future research directions and emerging trends centered on this versatile chemical compound, delving into novel catalytic systems, predictive modeling, and the expansion of its applications.
Q & A
Q. What are the standard synthetic routes for preparing 1-Bromo-2,4-dimethoxybenzene, and how is the product characterized?
Methodological Answer: A common synthesis involves bromination of 1,3-dimethoxybenzene using bromine (Br₂) in acetic acid or with N-bromosuccinimide (NBS) under controlled conditions. Purification is typically achieved via column chromatography. Characterization relies on:
- ¹H/¹³C NMR : Key peaks include aromatic protons at δ 7.38 (d, 1H), δ 6.50 (d, 1H), and δ 6.48 (s, 1H), with methoxy groups at δ 3.87 (s, 3H) and δ 3.85 (s, 3H) .
- Mass spectrometry : LR-MS (EI) shows a molecular ion peak at m/z 217.05 (M⁺) .
Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 1-position is highly reactive in Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig couplings. For example:
- Suzuki Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/water (yields ~70–85%) .
- Grignard Reactions : Forms intermediates for glycosylation (e.g., synthesis of tetra-O-acetyl glucopyranosides, yielding ~30%) .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Methodological Answer: Regioselectivity in substitution reactions is influenced by steric and electronic effects:
- Electron-Rich Positions : The 5-position (para to bromine) is activated for electrophilic substitution due to methoxy groups’ directing effects.
- Steric Hindrance : Use bulky ligands (e.g., XPhos) in cross-coupling to suppress competing pathways .
- Experimental Validation : Monitor reaction progress via HPLC or in situ IR to optimize conditions .
Q. How do crystallographic data resolve discrepancies in structural assignments of halogenated derivatives?
Methodological Answer: Crystallography is critical for validating structures. For example:
- Crystal Structure Analysis : The title compound crystallizes in a planar arrangement (r.m.s. deviation = 0.033 Å), with intermolecular C–H⋯O contacts stabilizing the lattice .
- Error Correction : Earlier misassignment of 1-bromo-5-chloro-2,4-dimethoxybenzene as the dibromo derivative was resolved via single-crystal XRD, highlighting the need for rigorous validation .
Q. What strategies improve yields in glycosylation reactions involving this compound?
Methodological Answer: Key optimizations include:
- Catalyst Selection : Use Pd₂(dba)₃ with SPhos ligand for efficient coupling .
- Solvent System : THF/ethanol mixtures enhance solubility of intermediates.
- Temperature Control : Reactions at 0–5°C minimize side-product formation (e.g., in glucopyranosyl bromide synthesis) .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
